molecular formula C7H12N2O B13326236 2,6-Diazaspiro[3.5]nonan-5-one

2,6-Diazaspiro[3.5]nonan-5-one

Katalognummer: B13326236
Molekulargewicht: 140.18 g/mol
InChI-Schlüssel: QQHXGKYNAYVGHK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Diazaspiro[3.5]nonan-5-one is a heterocyclic compound with the molecular formula C7H12N2O. This compound features a spirocyclic structure, which is characterized by two rings sharing a single atom. The presence of nitrogen atoms in the ring system makes it an interesting subject for various chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diazaspiro[3.5]nonan-5-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable diamine with a carbonyl compound can lead to the formation of the spirocyclic structure. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Diazaspiro[3.5]nonan-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent, are optimized based on the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield oxides, while substitution reactions can produce a wide range of substituted spirocyclic compounds .

Wissenschaftliche Forschungsanwendungen

2,6-Diazaspiro[3.5]nonan-5-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,6-Diazaspiro[3.5]nonan-5-one involves its interaction with specific molecular targets. The nitrogen atoms in the ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,6-Diazaspiro[3.5]nonan-7-one
  • 2,7-Diazaspiro[3.5]nonane
  • 8-hydroxy-2,6-diazaspiro[3.5]nonan-5-one dihydrochloride

Uniqueness

2,6-Diazaspiro[3.5]nonan-5-one is unique due to its specific spirocyclic structure and the presence of nitrogen atoms in the ring. This makes it a versatile compound for various chemical reactions and applications, distinguishing it from other similar compounds .

Eigenschaften

Molekularformel

C7H12N2O

Molekulargewicht

140.18 g/mol

IUPAC-Name

2,6-diazaspiro[3.5]nonan-5-one

InChI

InChI=1S/C7H12N2O/c10-6-7(4-8-5-7)2-1-3-9-6/h8H,1-5H2,(H,9,10)

InChI-Schlüssel

QQHXGKYNAYVGHK-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(CNC2)C(=O)NC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.